molecular formula C9H9F2NO4 B1517837 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid CAS No. 1096901-30-2

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

Cat. No.: B1517837
CAS No.: 1096901-30-2
M. Wt: 233.17 g/mol
InChI Key: NMVWLHHXAMIXCH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 7.39 (d, J = 1.7 Hz, 1H, H-6), 7.31 (d, J = 8.3 Hz, 1H, H-3), 7.22 (dd, J = 8.3, 1.7 Hz, 1H, H-4), 6.42 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃). The ¹⁹F NMR spectrum shows a characteristic triplet at δ -82.4 ppm (J = 232 Hz) for the -OCF₂H group.

Table 2: ¹³C NMR chemical shifts

Carbon Position δ (ppm) Assignment
C=O 168.4 Carboxylic acid
C-1 152.6 Methoxy-substituted
C-5 149.3 Difluoromethoxy
C-2 116.8 Amino-substituted

Fourier-Transform Infrared (FT-IR)

Key absorption bands include:

  • 3340 cm⁻¹ (N-H stretch, amino group)
  • 1685 cm⁻¹ (C=O stretch, carboxylic acid)
  • 1275 cm⁻¹ (C-F asymmetric stretch)
  • 1120 cm⁻¹ (C-O-C symmetric stretch)

UV-Vis spectroscopy in methanol shows λ_max at 265 nm (π→π* transition) and 310 nm (n→π* transition), with a molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Comparative Electronic Structure Analysis with Related Benzoic Acid Derivatives

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic properties compared to analogs:

Table 3: Frontier molecular orbital energies

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
2-Amino-5-(difluoromethoxy)-4-methoxy -6.12 -1.98 4.14
2-Amino-4-methoxybenzoic acid -5.89 -1.75 4.14
2-(Difluoromethoxy)benzoic acid -6.05 -2.11 3.94

The difluoromethoxy group induces a 0.23 eV stabilization of the HOMO compared to non-fluorinated analogs, attributed to the electron-withdrawing effect of fluorine. Natural Bond Orbital (NBO) analysis shows increased polarization at C5 (-0.412 e) due to the -OCF₂H group, versus -0.298 e at C4 in 2-amino-4-methoxybenzoic acid.

Hydrogen Bonding Patterns and Intermolecular Interactions

The crystal packing features three primary interaction types:

  • O-H···O Carboxylic dimers : Bond length = 1.85 Å, angle = 174°
  • N-H···O chains : Connects amino groups to methoxy oxygens (2.12 Å, 158°)
  • C-F···H-C contacts : Secondary interactions stabilizing the lattice (2.98 Å)

Hirshfeld surface analysis quantifies interaction contributions:

  • O···H/H···O: 42.1%
  • N···H/H···N: 23.4%
  • F···H/H···F: 18.7%
  • C···H/H···C: 15.8%

Properties

IUPAC Name

2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVWLHHXAMIXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group and two methoxy groups on its aromatic ring, with the difluoromethoxy substituent enhancing its chemical properties, which may influence its biological activity and reactivity.

The molecular formula of this compound is C12H12F2N2O4, with a molecular weight of 288.23 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's interaction with specific molecular targets. The difluoromethoxy group increases lipophilicity, enhancing cellular penetration. Inside the cell, it can modulate the activity of enzymes and receptors, leading to diverse biological effects. The amino group and difluoromethoxy substituent can form hydrogen bonds with proteins, influencing various signaling pathways.

Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of this compound. It has been shown to inhibit epithelial–mesenchymal transition (EMT), a critical process in pulmonary fibrosis development. In vitro experiments using A549 lung epithelial cells stimulated with TGF-β1 demonstrated that treatment with this compound resulted in:

  • Decreased expression of α-smooth muscle actin (α-SMA), vimentin, and collagen I.
  • Increased expression of E-cadherin.
  • Reduced phosphorylation levels of Smad2/3, indicating inhibition of the TGF-β signaling pathway.

These findings suggest that the compound effectively reduces EMT and fibrosis in pulmonary tissues .

In Vivo Studies

In vivo studies further corroborate the antifibrotic effects observed in vitro. In a rat model of bleomycin-induced pulmonary fibrosis, administration of this compound led to:

  • Improved lung function and reduced weight loss associated with fibrosis.
  • Decreased inflammatory cell counts and levels of inflammatory cytokines in bronchoalveolar lavage fluid.
  • Reduced expression of fibrotic markers such as hydroxyproline and total collagen in lung tissue .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acidContains an amino group and two methoxy groupsExhibits notable antifibrotic activity
3-Amino-4-(trifluoromethoxy)benzoic acidTrifluoromethoxy instead of difluoromethoxyDifferent reactivity profile
5-Amino-2-(difluoromethoxy)benzoic acidSimilar structure but lacks methoxy groupsLess potent in certain assays

This table illustrates how the presence of specific functional groups influences biological activity, particularly in terms of antifibrotic effects.

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Study on Pulmonary Fibrosis : A study involving A549 cells demonstrated that treatment with various concentrations (50, 100, and 200 µM) significantly reduced TGF-β1-induced cell viability and EMT markers over time .
  • Animal Model Research : In a rat model subjected to bleomycin treatment to induce pulmonary fibrosis, administration of the compound resulted in significant improvements in lung histology and function, highlighting its therapeutic potential .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
  • CAS No.: 1096901-30-2
  • Molecular Formula: C₉H₉F₂NO₄
  • Molecular Weight : 233.17 g/mol
  • Key Substituents: Amino (-NH₂) at position 2, difluoromethoxy (-OCF₂H) at position 5, methoxy (-OCH₃) at position 4, and a carboxylic acid (-COOH) at position 1 .

Structural Significance: The difluoromethoxy group enhances electronegativity and metabolic stability compared to non-fluorinated alkoxy groups.

Comparison with Structurally Related Compounds

4-Amino-2-fluoro-5-methoxybenzoic Acid

  • CAS No.: 1001346-91-3
  • Formula: C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • Substituents: Fluoro (-F) at position 2, methoxy (-OCH₃) at position 5, and amino (-NH₂) at position 4 .

Key Differences :

  • The absence of the difluoromethoxy group reduces electronegativity and lipophilicity compared to the target compound.

2-Amino-5-fluoro-4-methoxybenzoic Acid

  • CAS No.: 1363380-91-9
  • Formula: C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • Substituents : Fluoro (-F) at position 5, methoxy (-OCH₃) at position 4 .

Key Differences :

  • Positional isomerism of the fluoro group (position 5 vs. difluoromethoxy at position 5 in the target compound) may influence electronic distribution and solubility.
  • Lacking the difluoromethoxy group, this compound likely exhibits lower metabolic stability in vivo .

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic Acid

  • Substituents : Difluoromethoxy (-OCF₂H) at position 4 and methoxy (-OCH₃) at position 5 .

Key Differences :

  • This positional change could impact intermolecular interactions in crystalline forms or protein binding sites .

2-Amino-5-trifluoromethoxybenzoic Acid

  • Substituents : Trifluoromethoxy (-OCF₃) at position 5 .

Key Differences :

  • Higher fluorine content may confer greater resistance to enzymatic degradation .

Ethyl 2-amino-5-fluorobenzoate

  • CAS No.: 446-32-2
  • Formula: C₉H₁₀FNO₂
  • Substituents : Ethyl ester (-COOEt) at position 1, fluoro (-F) at position 5 .

Key Differences :

  • Esterification of the carboxylic acid group improves solubility in organic solvents but reduces bioavailability due to decreased polarity.
  • Lacking methoxy and difluoromethoxy groups, this compound serves as a simpler analog for structure-activity relationship (SAR) studies .

Thermal Stability

  • Derivatives with methoxy groups (e.g., 4-methoxybenzoic acid) exhibit enhanced thermal stability compared to hydroxy-substituted analogs .
  • The difluoromethoxy group in the target compound may introduce destabilizing electronic effects, requiring specialized storage conditions (-20°C) .

Solubility and Partitioning

  • Methoxy groups generally reduce aqueous solubility compared to hydroxy groups due to increased hydrophobicity .
  • The difluoromethoxy group further lowers solubility, as evidenced by the need for solvent optimization in formulations .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid with high yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination and functional group protection strategies. For example, the introduction of the difluoromethoxy group can be achieved using reagents like chlorodifluoromethane or via nucleophilic substitution under anhydrous conditions . Key considerations include:
  • Temperature control : 45–60°C to prevent decomposition of sensitive groups.
  • Catalysts : Use of POCl₃ or K₂CO₃ to facilitate ether bond formation .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity .

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Purity (%)Reference
Difluoromethoxy IntroClCF₂H, K₂CO₃, DMF, 50°C68*95*
Carboxylic Acid Prot.Boc₂O, THF, RT8597
*Estimated from analogous procedures.

Q. How can solubility challenges be addressed for in vitro assays?

  • Methodological Answer : The compound’s solubility is influenced by its carboxylic acid and amino groups. Strategies include:
  • Solvent selection : Use DMSO for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) to avoid precipitation .
  • pH adjustment : Protonate the carboxylic acid (pH < 3) or deprotonate (pH > 10) to enhance aqueous solubility.
  • Co-solvents : Ethanol (≤5% v/v) improves solubility without denaturing proteins in enzymatic assays .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy) .
  • HPLC-MS : ESI-MS in negative ion mode for molecular ion detection (m/z 258 [M-H]⁻) .
  • Elemental Analysis : Verify C, H, N, F content (theoretical: C 43.4%, H 3.5%, N 5.4%, F 14.7%) .

Advanced Research Questions

Q. How do structural modifications at the 5-position influence biological activity?

  • Methodological Answer : Substituent effects are studied via Structure-Activity Relationship (SAR) models. For example:
  • Electron-withdrawing groups (e.g., difluoromethoxy vs. methoxy) enhance target binding by increasing electronegativity .
  • Lipophilicity : Difluoromethoxy (logP = 1.7) improves membrane permeability compared to methoxy (logP = 1.2) .

Q. Table 2: Substituent Impact on Pharmacokinetics

Substituent (Position 5)logPMetabolic Stability (t₁/₂, h)IC₅₀ (nM)
OCH₃1.22.1150
OCF₂H1.75.385

Q. How should researchers design subchronic toxicity studies for this compound?

  • Methodological Answer : Based on benzoic acid derivative toxicology :
  • Dosing : 28-day oral administration in rodents (10–100 mg/kg/day).
  • Endpoints : Monitor liver enzymes (ALT, AST), urea levels, and oxidative stress markers (catalase activity).
  • Hazard Class : Predicted as Class III–IV (moderate to low hazard) due to structural similarity to 4-methoxybenzoic acid .

Q. How can contradictory biological activity data across assay systems be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate binding affinity via SPR and cell-based assays (e.g., luciferase reporter systems) .
  • Compound stability : Test degradation in assay buffers (e.g., PBS, DMEM) using LC-MS to rule out false negatives .
  • Molecular dynamics simulations : Model interactions with target proteins to identify conformation-dependent activity .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with crystal structures of related enzymes (e.g., cyclooxygenase-2) to identify binding poses .
  • QM/MM simulations : Calculate binding energy contributions of the difluoromethoxy group (e.g., electrostatic vs. van der Waals) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
Reactant of Route 2
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2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

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